3-Oxopregn-4-ene-21,17alpha-carbolactone 3-Oxopregn-4-ene-21,17alpha-carbolactone Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
an intermediate in the synthesis of Canrenone
Brand Name: Vulcanchem
CAS No.: 976-70-5
VCID: VC21348586
InChI: InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
SMILES: CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C
Molecular Formula: C22H30O3
Molecular Weight: 342.5 g/mol

3-Oxopregn-4-ene-21,17alpha-carbolactone

CAS No.: 976-70-5

Cat. No.: VC21348586

Molecular Formula: C22H30O3

Molecular Weight: 342.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Oxopregn-4-ene-21,17alpha-carbolactone - 976-70-5

Specification

CAS No. 976-70-5
Molecular Formula C22H30O3
Molecular Weight 342.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Standard InChI InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
Standard InChI Key UWBICEKKOYXZRG-WNHSNXHDSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C
SMILES CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C
Canonical SMILES CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C

Introduction

Chemical Identity and Nomenclature

3-Oxopregn-4-ene-21,17alpha-carbolactone represents a specific chemical entity with defined characteristics and multiple nomenclature designations in chemical databases and literature.

Primary Identification Data

The compound is precisely identified through various chemical identifiers as shown in Table 1 below:

ParameterValue
Chemical Name3-oxopregn-4-ene-21,17alpha-carbolactone
CAS Registry Number976-70-5
European Inventory Number (EINECS)213-552-4
Molecular FormulaC₂₂H₃₀O₃
Molar Mass342.48 g/mol
HS Code2932206000

The CAS registry number 976-70-5 serves as a unique identifier for this compound in chemical databases and literature .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial contexts:

  • SC-5233

  • 6,7-Dihydrocanrenone

  • 20-spirox-4-ene-3,20-dione

  • (17R)-17-Hydroxy-3-oxopregn-4-ene-21-carboxylic acid γ-lactone

  • (17R)-3-Oxo-17-hydroxypregn-4-ene-21-carboxylic acid γ-lactone

  • 3-(3-oxo-17-beta-hydroxy-4-androsten-17-alpha-yl)propionic acid gamma-lactone

These alternative names reflect different nomenclature systems or highlight specific structural features of the molecule.

Physical and Chemical Properties

The physical and chemical properties of 3-oxopregn-4-ene-21,17alpha-carbolactone determine its behavior in various environments and its potential applications in research and pharmaceutical development.

Fundamental Physical Properties

Table 2 summarizes the key physical properties of the compound:

PropertyValueDetermination Method
Physical StateSolidObserved
ColorWhite to Pale YellowObserved
CrystallinityCrystallineObserved
Density1.17±0.1 g/cm³Predicted
Melting Point156-159 °CMeasured
Boiling Point522.8±50.0 °CPredicted

The compound exists as a crystalline solid at standard temperature and pressure, with a characteristic appearance ranging from white to pale yellow .

Solubility and Chemical Behavior

The solubility profile of 3-oxopregn-4-ene-21,17alpha-carbolactone is limited to specific organic solvents:

  • Chloroform: Slightly soluble

  • Methanol: Slightly soluble

This limited solubility profile is consistent with its steroid structure, which contains both polar and non-polar regions. The compound's hygroscopic nature necessitates specific storage conditions to maintain its stability and purity.

Structural Characteristics

The molecular structure of 3-oxopregn-4-ene-21,17alpha-carbolactone contains several defining features that contribute to its chemical behavior and potential biological activity.

Core Steroid Framework

The compound contains the characteristic four-ring steroid structure with specific modifications:

  • A 3-oxo (ketone) group in the A-ring

  • A C4-C5 double bond in the A-ring

  • A 17α configuration at the D-ring junction

  • A γ-lactone ring formed between C21 and C17

These structural elements define its classification as a pregnane derivative with specific modifications.

Stereochemistry and Configuration

The stereochemistry at position C17 is particularly significant, with the 17α configuration being essential for the formation of the carbolactone structure. This specific stereochemical arrangement distinguishes it from related compounds and potentially influences its biological activity .

Synthesis and Production Methods

Various synthetic approaches have been developed for the production of 3-oxopregn-4-ene-21,17alpha-carbolactone, with metal-free oxidation being a particularly significant method.

Metal-Free Oxidation Process

A key synthesis pathway involves the metal-free oxidation of 17-(3-hydroxypropyl)-3,17-dihydroxyandrostanes:

  • Starting with 17-(3-hydroxypropyl)-3,17-dihydroxyandrostane precursors

  • Performing oxidation under metal-free conditions

  • Formation of the carbolactone structure through intramolecular cyclization

This method offers advantages over traditional metal-catalyzed oxidation processes, potentially reducing metal contamination in the final product.

Alternative Oxidation Methods

Historical approaches to synthesizing similar steroid-21,17-carbolactones have employed various oxidizing agents:

  • Chromic acid

  • Pyridinium chlorochromate

  • Pyridinium dichromate

  • Potassium bromate with ruthenium catalyst

These methods, while effective, often result in the formation of by-products through secondary reactions, which presents challenges for purification and yield optimization .

Relationship to Other Steroid Carbolactones

3-Oxopregn-4-ene-21,17alpha-carbolactone is structurally related to several pharmacologically active steroid compounds with established therapeutic applications.

Related Pharmacologically Active Compounds

Several structurally related steroid-21,17-carbolactones have significant pharmacological activity:

CompoundStructural DistinctionKnown Activity
Eplerenone9α,11α-epoxy-7α-methoxycarbonyl modificationAldosterone antagonist
Drospirenone6β,7β;15β,16β-dimethylene modificationAldosterone antagonist
Spironolactone7α-aceylthio modificationAldosterone antagonist
CanrenoneAdditional C6-C7 double bondAldosterone antagonist
Prorenone6β,7β-methylene with additional C6-C7 double bondAldosterone antagonist

These related compounds primarily function as aldosterone antagonists, with applications in treating hypertension, heart failure, and certain endocrine disorders .

Structure-Activity Relationships

The structural variations in the steroid-21,17-carbolactone framework significantly influence pharmacological activity. The specific configuration at C17 (17α) appears to be critical for the formation of the carbolactone structure and likely impacts receptor binding and biological activity .

Patent Landscape and Intellectual Property

The synthesis and applications of 3-oxopregn-4-ene-21,17alpha-carbolactone and related compounds have been the subject of significant patent activity, reflecting their potential commercial and therapeutic value.

Key Patents

Multiple patents cover various aspects of 3-oxopregn-4-ene-21,17alpha-carbolactone production and application:

  • Patents describing metal-free oxidation processes for production

  • Patents covering C-ring substituted variants

  • Patents describing pharmaceutical preparations and medicinal applications

These patents indicate ongoing research interest in optimizing synthesis methods and exploring potential therapeutic applications.

Innovative Production Methods

Recent patent literature describes improved processes for synthesizing 3-oxopregn-4-ene-21,17alpha-carbolactone with enhanced efficiency and purity:

  • Methods avoiding heavy metal catalysts to reduce environmental impact and product contamination

  • Processes focusing on stereochemical control during synthesis

  • Approaches minimizing by-product formation during oxidation steps

These innovations reflect the continuing efforts to improve production methods for this compound and related steroid carbolactones.

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